![molecular formula C16H16Br2S5 B14272526 1,1'-Sulfanediylbis[2-bromo-4,5-bis(methylsulfanyl)benzene] CAS No. 138709-32-7](/img/structure/B14272526.png)
1,1'-Sulfanediylbis[2-bromo-4,5-bis(methylsulfanyl)benzene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Sulfanediylbis[2-bromo-4,5-bis(methylsulfanyl)benzene] is an organic compound characterized by its complex aromatic structure. This compound features two benzene rings connected by a sulfur atom, with each ring substituted by bromine and two methylsulfanyl groups. The presence of these substituents imparts unique chemical properties, making it a subject of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Sulfanediylbis[2-bromo-4,5-bis(methylsulfanyl)benzene] typically involves multiple steps:
Formation of the Benzene Derivative: The initial step involves the bromination of benzene to introduce bromine atoms at the desired positions. This can be achieved using bromine (Br₂) in the presence of a catalyst such as iron (Fe).
Introduction of Methylsulfanyl Groups: The next step is the introduction of methylsulfanyl groups. This can be done through a nucleophilic substitution reaction where a methylsulfanyl group replaces a suitable leaving group on the benzene ring.
Coupling Reaction: Finally, the two benzene rings are coupled via a sulfur atom. This can be achieved using a thiol or disulfide compound under appropriate conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for better control, and employing purification techniques like recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atoms, potentially replacing them with hydrogen atoms or other substituents.
Substitution: The bromine atoms can be substituted by various nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium thiolate (NaSR) or primary amines (RNH₂) in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated products.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,1’-Sulfanediylbis[2-bromo-4,5-bis(methylsulfanyl)benzene] finds applications in several scientific domains:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex aromatic compounds.
Biology: Potential use in studying enzyme interactions due to its unique substituents.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and electronic components, due to its stable aromatic structure.
Mécanisme D'action
The compound’s effects are primarily due to its ability to interact with various molecular targets. The bromine and methylsulfanyl groups can participate in electrophilic and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes or receptors, leading to biological effects. The sulfur atom connecting the benzene rings can also play a role in stabilizing the compound and facilitating its interactions with other molecules.
Comparaison Avec Des Composés Similaires
1,1’-Sulfanediylbis[2-chloro-4,5-bis(methylsulfanyl)benzene]: Similar structure but with chlorine instead of bromine.
1,1’-Sulfanediylbis[2-bromo-4,5-dimethylbenzene]: Lacks the methylsulfanyl groups, affecting its reactivity and applications.
1,1’-Sulfanediylbis[2-bromo-4,5-bis(ethylsulfanyl)benzene]: Contains ethylsulfanyl groups instead of methylsulfanyl, altering its physical and chemical properties.
Uniqueness: 1,1’-Sulfanediylbis[2-bromo-4,5-bis(methylsulfanyl)benzene] is unique due to the specific combination of bromine and methylsulfanyl groups, which confer distinct reactivity and potential applications. The presence of these groups can influence the compound’s solubility, stability, and interaction with other molecules, making it a valuable compound for various research and industrial purposes.
Propriétés
Numéro CAS |
138709-32-7 |
|---|---|
Formule moléculaire |
C16H16Br2S5 |
Poids moléculaire |
528.4 g/mol |
Nom IUPAC |
1-bromo-2-[2-bromo-4,5-bis(methylsulfanyl)phenyl]sulfanyl-4,5-bis(methylsulfanyl)benzene |
InChI |
InChI=1S/C16H16Br2S5/c1-19-13-5-9(17)11(7-15(13)21-3)23-12-8-16(22-4)14(20-2)6-10(12)18/h5-8H,1-4H3 |
Clé InChI |
MYHKAIJSVPIFHN-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC(=C(C=C1SC)Br)SC2=C(C=C(C(=C2)SC)SC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-amino-4-[(4-amino-4-oxobut-2-enoyl)amino]butanoic acid](/img/structure/B14272448.png)
![2,2'-{Sulfanediylbis[(2-methyl-4,1-phenylene)oxy]}di(ethan-1-ol)](/img/structure/B14272455.png)
![[1-Methoxy-2-(methoxymethyl)-3-methylbutan-2-yl]cyclohexane](/img/structure/B14272457.png)
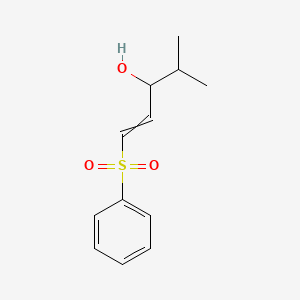
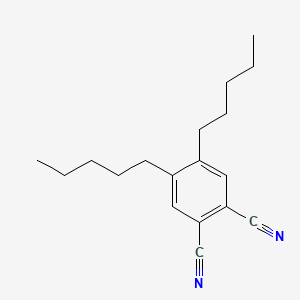
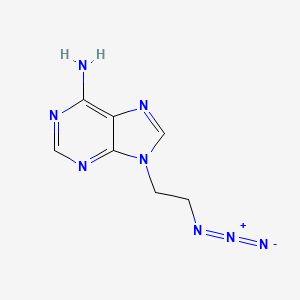
![{[Bis(4-methylphenyl)phosphoryl]methyl}(oxo)diphenyl-lambda~5~-phosphane](/img/structure/B14272487.png)
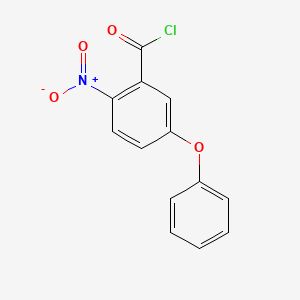
![2-[2-(Dec-1-en-1-yl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-ol](/img/structure/B14272510.png)
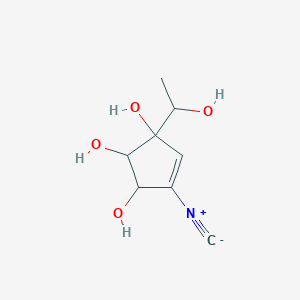


![1-Ethynyl-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14272534.png)

